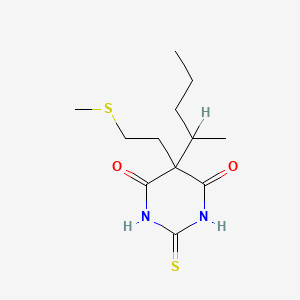

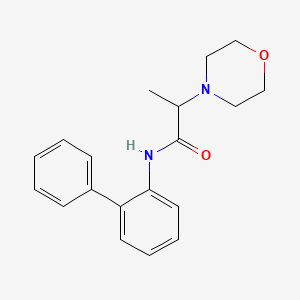

![molecular formula C32H52NO10P B1227650 [3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate](/img/structure/B1227650.png)

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate is a natural product isolated from the soil bacterium Streptomyces platensis SANK 60191 . It belongs to the phoslactomycin family and exhibits a range of potentially useful bioactivities, such as antibacterial, antifungal, and antitumor activity . This compound is known for its ability to induce the production of colony-stimulating factors (CSF) by bone marrow stromal cells .

准备方法

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate was first identified and isolated from a culture broth of Streptomyces platensis . The synthetic routes for this compound involve a highly convergent strategy, where the molecule is disconnected into three fragments of similar complexity . These fragments are then connected via chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone and a silicon-mediated cross-coupling . The stereochemistry of the central and western fragments is set catalytically in high yields and excellent diastereoselectivity by a zinc-ProPhenol-catalyzed aldol reaction and a palladium-catalyzed asymmetric allylic alkylation .

化学反应分析

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include 1,2-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) in wet methylene chloride for the removal of PMB-ketal functionality, and vinyl iodide for the generation of tertiary allylic alcohol . Major products formed from these reactions include secondary alcohols and tertiary allylic alcohols .

科学研究应用

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate has a wide range of scientific research applications. It is primarily used as a colony-stimulating factor (CSF) inducer, which induces the production of CSF by bone marrow stromal cells . This property makes it valuable in research related to hematopoiesis and immune response . Additionally, this compound has shown potential in antibacterial, antifungal, and antitumor research . Its ability to inhibit protein serine/threonine phosphatase 2A, an enzyme that plays a central role in the regulation of cell growth and inhibition of metastasis, further highlights its significance in cancer research .

作用机制

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate exerts its effects by inducing the production of colony-stimulating factors (CSF) by bone marrow stromal cells . The molecular targets and pathways involved include the CSF-1 receptor (CSF-1R) and the protein tyrosine kinase c-Fms . By binding to these receptors, this compound stimulates the production of CSF, which in turn promotes the proliferation and differentiation of hematopoietic cells .

相似化合物的比较

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate is part of the phoslactomycin family, which includes other similar compounds such as Leustroducsin B and Leustroducsin C . These compounds share structural similarities, including an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, and a cyclohexane ring moiety . they differ in the substituents bound to the cyclohexane ring . Leustroducsin B, for example, has shown potent in vitro induction of cytokine production and an increase in host in vivo resistance to E. coli infections . The unique structural features and bioactivities of this compound make it a valuable compound for scientific research and potential therapeutic applications .

属性

分子式 |

C32H52NO10P |

|---|---|

分子量 |

641.7 g/mol |

IUPAC 名称 |

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate |

InChI |

InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40) |

InChI 键 |

SNWWAFHAEURECF-UHFFFAOYSA-N |

规范 SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

同义词 |

leustroducsin A LSN A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)

![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)

![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)

![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)

![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)

![[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone](/img/structure/B1227580.png)

![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)

![1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B1227585.png)

![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)